molecular formula C11H9BrN2O B14851126 1-Benzyl-2-bromo-1H-imidazole-5-carbaldehyde

1-Benzyl-2-bromo-1H-imidazole-5-carbaldehyde

Cat. No.: B14851126
M. Wt: 265.11 g/mol
InChI Key: ZKISNOVUEOOTGX-UHFFFAOYSA-N
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Description

3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a benzyl group, a bromine atom, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2-bromo-3H-imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-benzylimidazole followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include substituted imidazoles.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the synthesis of molecules that can interact with biological targets, aiding in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-benzyl-2-bromo-3H-imidazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for various interactions, including covalent bonding with nucleophilic sites on proteins.

Comparison with Similar Compounds

    2-Bromo-3H-imidazole-4-carbaldehyde: Lacks the benzyl group, which may affect its reactivity and applications.

    3-Benzyl-4-formylimidazole: Similar structure but without the bromine atom, leading to different chemical properties and reactivity.

Uniqueness: 3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde is unique due to the combination of the benzyl group, bromine atom, and aldehyde group on the imidazole ring. This unique substitution pattern provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-benzyl-2-bromoimidazole-4-carbaldehyde

InChI

InChI=1S/C11H9BrN2O/c12-11-13-6-10(8-15)14(11)7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

ZKISNOVUEOOTGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2Br)C=O

Origin of Product

United States

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